molecular formula C16H16ClFN2O2S B2710167 1-(3-Chlorophenyl)-4-(4-fluorobenzenesulfonyl)piperazine CAS No. 313981-59-8

1-(3-Chlorophenyl)-4-(4-fluorobenzenesulfonyl)piperazine

Cat. No. B2710167
CAS RN: 313981-59-8
M. Wt: 354.82
InChI Key: TUQPROCBKUHJGY-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-(4-fluorobenzenesulfonyl)piperazine, also known as FC-5, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential application in the field of medicinal chemistry, particularly as a promising candidate for the development of new drugs.

Scientific Research Applications

Synthesis and Characterization

1-(3-Chlorophenyl)-4-(4-fluorobenzenesulfonyl)piperazine and related derivatives are primarily studied for their synthesis and characterization in the realm of pharmaceutical intermediates. The synthesis involves several steps, including alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, with a focus on optimizing yields and understanding the factors influencing key reaction steps. These compounds are then characterized by various spectroscopic techniques such as IR, 1H NMR, and mass spectrometry to confirm their structures (Quan, 2006); (Li Ning-wei, 2006).

Biological Evaluation and Potential Applications

Studies extend beyond synthesis, exploring the biological applications and potential therapeutic uses of these compounds. Some derivatives have been evaluated for their in vitro antibacterial and anthelmintic activities, displaying moderate activity against specific targets. This evaluation includes testing against bacterial strains and assessing the anthelmintic efficacy, contributing valuable insights into the potential pharmaceutical applications of these derivatives (Sanjeevarayappa et al., 2015).

properties

IUPAC Name

1-(3-chlorophenyl)-4-(4-fluorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN2O2S/c17-13-2-1-3-15(12-13)19-8-10-20(11-9-19)23(21,22)16-6-4-14(18)5-7-16/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQPROCBKUHJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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